Dimyristoyl phosphatidylserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

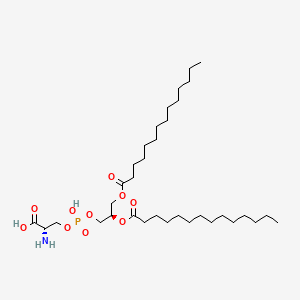

PS(14:0/14:0), also known as dmpse or PS(28:0), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(14:0/14:0) is considered to be a glycerophosphoserine lipid molecule. PS(14:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(14:0/14:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(14:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(14:0/14:0) exists in all eukaryotes, ranging from yeast to humans. PS(14:0/14:0) participates in a number of enzymatic reactions. In particular, PS(14:0/14:0) can be converted into PE(14:0/14:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(14:0/14:0) can be biosynthesized from PC(14:0/14:0) and L-serine; which is catalyzed by the enzyme phosphatidylserine synthase. Furthermore, PS(14:0/14:0) can be biosynthesized from lyso-PS(14:0/0:0) through its interaction with the enzyme ALE1P acyltransferase. Finally, PS(14:0/14:0) can be biosynthesized from lyso-PS(0:0/14:0); which is mediated by the enzyme ALE1P acyltransferase. In humans, PS(14:0/14:0) is involved in phosphatidylcholine biosynthesis PC(14:0/14:0) pathway and phosphatidylethanolamine biosynthesis pe(14:0/14:0) pathway.

Wissenschaftliche Forschungsanwendungen

Membrane Dynamics and Structure

Biophysical Studies

DMPS is used extensively in biophysical studies to understand membrane dynamics. Research indicates that DMPS can influence the structural properties of lipid bilayers. For instance, studies employing small-angle neutron scattering have demonstrated that membrane-active peptides, such as melittin, interact differently with DMPS-containing bilayers compared to those with other phospholipids. The thickness and composition of lipid bilayers change significantly in response to these interactions, revealing insights into lipid-specific interactions within mixed composition membranes .

Calcium-Induced Clustering

Research has shown that calcium ions can induce clustering of phosphatidylserine in mixed lipid bilayers. DMPS's role in this clustering process is vital for understanding how anionic lipids like phosphatidylserine contribute to the lateral organization of membranes under physiological conditions . This clustering is critical for various cellular processes, including signal transduction and membrane fusion.

Neurobiology and Cell Signaling

Role in Neuronal Function

DMPS is enriched in the inner leaflet of neuronal membranes and is crucial for several signaling pathways. It interacts with proteins involved in neuronal survival and differentiation, such as Akt and protein kinase C . The presence of DMPS facilitates neurotransmitter release through exocytosis, highlighting its importance in synaptic function.

Implications in Neurodegenerative Diseases

Recent studies suggest that elevated concentrations of DMPS on cell membranes may trigger apoptosis by attracting phagocytes during neurodegeneration. This mechanism is particularly relevant in conditions like Alzheimer's disease and type 2 diabetes, where misfolded proteins aggregate due to increased DMPS levels . Understanding this relationship could lead to novel therapeutic strategies targeting membrane dynamics in neurodegenerative disorders.

Drug Delivery Systems

Lipid Bilayer Models for Drug Permeation

DMPS has been utilized to create lipid bilayer models to study drug permeation across cell membranes. These models help elucidate how the exposure of phosphatidylserine affects the permeability of drugs, which can be critical for developing targeted therapies for cancer . The presence of DMPS alters the energy barrier for drug molecules, facilitating their entry into cells—a property that can be exploited for enhancing drug delivery.

Fertilization and Gamete Fusion

Molecular Mechanisms in Fertilization

DMPS has been implicated in the molecular mechanisms underlying gamete fusion during fertilization. Studies have identified its role as a mediator in the fusion process of gametes across various species, including plants and animals. The conservation of this function suggests that DMPS may play a fundamental role in reproductive biology . Understanding these mechanisms can provide insights into fertility treatments and reproductive health.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Interaction with Melittin | DMPS alters bilayer thickness based on peptide concentration | Insights into peptide-lipid interactions |

| Calcium-Induced Clustering | Ca²⁺ induces clustering of phosphatidylserine | Importance in cellular signaling |

| Neurodegeneration | Elevated DMPS triggers apoptosis via phagocyte activation | Potential therapeutic target for neurodegenerative diseases |

| Drug Permeation Models | DMPS enhances drug permeation through lipid bilayers | Applications in drug delivery systems |

Eigenschaften

CAS-Nummer |

64023-32-1 |

|---|---|

Molekularformel |

C34H66NO10P |

Molekulargewicht |

679.9 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C34H66NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41)/t30-,31+/m1/s1 |

InChI-Schlüssel |

WKJDWDLHIOUPPL-JSOSNVBQSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC |

Key on ui other cas no. |

64023-32-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

1,2-dimyristoyl-sn-glycero-3-phosphorylserine dimyristoylphosphatidylserine DMPSE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.